molecular formula C9H18O4 B12088419 Acetic acid, 2-[(7-hydroxyheptyl)oxy]- CAS No. 1000018-55-2

Acetic acid, 2-[(7-hydroxyheptyl)oxy]-

Cat. No.: B12088419
CAS No.: 1000018-55-2
M. Wt: 190.24 g/mol
InChI Key: RRNZRPBMWGZBGS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:

    Starting Materials: The synthesis begins with heptanol and chloroacetic acid.

    Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.

    Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.

The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.

Industrial Production Methods

Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

    Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.

    Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.

    Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-[(6-hydroxyhexyl)oxy]-: Similar structure but with a shorter hydrocarbon chain.

    Acetic acid, 2-[(8-hydroxyoctyl)oxy]-: Similar structure but with a longer hydrocarbon chain.

    Acetic acid, 2-[(7-hydroxyheptyl)thio]-: Similar structure but with a sulfur atom replacing the oxygen in the ether linkage.

Uniqueness

Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Acetic acid, 2-[(7-hydroxyheptyl)oxy]-, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H22O3
  • Molecular Weight : 202.29 g/mol
  • IUPAC Name : Acetic acid, 2-[(7-hydroxyheptyl)oxy]-

Biological Activity

The biological activity of acetic acid derivatives is often linked to their ability to interact with various biological targets. The specific compound has shown potential in several areas:

  • Antimicrobial Activity : Studies indicate that acetic acid derivatives can exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to acetic acid, 2-[(7-hydroxyheptyl)oxy]- have been tested for their efficacy against bacteria and fungi, showing significant inhibition rates.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways. Its structure allows it to interact with enzymes involved in the inflammatory process, potentially reducing markers of inflammation in cellular models.
  • Cell Proliferation Inhibition : Some studies have reported that acetic acid derivatives can inhibit cell proliferation in cancer cell lines. This effect is often attributed to the induction of apoptosis and disruption of cell cycle progression.

The mechanisms by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its biological effects can be summarized as follows:

  • Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Membrane Permeability : Its hydrophobic tail (the heptyl group) enhances membrane permeability, facilitating the compound's entry into cells and allowing it to exert its effects intracellularly.
  • Signal Transduction Pathways : The compound might influence various signal transduction pathways by acting on receptors or secondary messengers involved in cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
Cancer Cell Proliferation InhibitionInduction of apoptosis in cancer cells

Case Study: Antimicrobial Properties

A study conducted by researchers at Liverpool University examined the antimicrobial properties of various acetic acid derivatives, including 2-[(7-hydroxyheptyl)oxy]-. The results demonstrated a significant reduction in the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.

Case Study: Anti-inflammatory Effects

In vitro studies reported in "Pharmacological Research" indicated that acetic acid derivatives could significantly lower levels of pro-inflammatory cytokines in activated macrophages. This finding highlights the compound's potential as a therapeutic agent for inflammatory diseases.

Properties

CAS No.

1000018-55-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-(7-hydroxyheptoxy)acetic acid

InChI

InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12)

InChI Key

RRNZRPBMWGZBGS-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCCOCC(=O)O

Origin of Product

United States

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